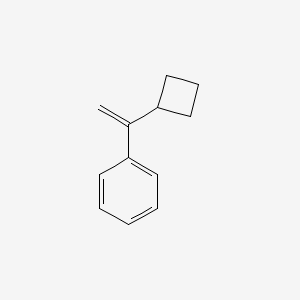

(1-Cyclobutylvinyl)benzene

Description

Molecular Architecture and Key Structural Features

The noteworthy characteristics of (1-cyclobutylvinyl)benzene stem from the interplay of its three main components: the cyclobutyl ring, the vinyl group, and the benzene (B151609) ring.

The core of this compound's structure is the integration of a four-membered cyclobutyl ring, a double-bonded vinyl group, and an aromatic benzene ring. smolecule.com The benzene ring forms the aromatic core, the vinyl group introduces unsaturation, and the cyclobutyl group adds a strained aliphatic ring system. smolecule.com This combination of saturated, unsaturated, and aromatic components within a single molecule underpins its chemical behavior.

Cyclobutane (B1203170) and its derivatives are known for their significant ring strain. fiveable.menumberanalytics.comwikipedia.org This strain arises from the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 90° in a planar conformation, although cyclobutane adopts a puckered conformation to slightly alleviate this strain. fiveable.mechemistrysteps.com The presence of the cyclobutyl group in this compound introduces this inherent strain, which can make the molecule more reactive compared to compounds with less strained rings. fiveable.me This strain energy can provide a driving force for ring-opening reactions, making the cyclobutyl moiety a potential site for chemical transformations. fiveable.meacs.org

The vinyl group (–CH=CH₂), being an unsaturated functional group, is a key site of reactivity in this compound. smolecule.comwikipedia.org The double bond can readily undergo addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. smolecule.com Furthermore, the vinyl group allows the molecule to act as a monomer in polymerization reactions, leading to the formation of polyvinyl compounds. britannica.comwikipedia.org The reactivity of the vinyl group can be influenced by the electronic effects of the attached benzene and cyclobutyl groups.

Influence of Cyclobutyl Ring Strain on Molecular Reactivity and Stability

Strategic Importance as a Molecular Building Block and Monomer in Chemical Synthesis

The unique structural features of this compound make it a valuable building block in organic synthesis. smolecule.com Its ability to undergo reactions at both the vinyl group and the aromatic ring allows for the construction of more complex molecules. smolecule.com For instance, the vinyl group can be polymerized to create novel polymers with specific properties conferred by the pendant cyclobutyl and phenyl groups. britannica.comacs.org The benzene ring can undergo electrophilic substitution reactions, with the (1-cyclobutylvinyl) substituent directing incoming electrophiles to the ortho and para positions, although its activating or deactivating nature depends on the balance of inductive and resonance effects. libretexts.orgutexas.edu

Contemporary Research Directions and Foundational Significance

Current research involving compounds with similar structural motifs focuses on their application in materials science and as intermediates in organic synthesis. smolecule.com For example, the polymerization of vinyl compounds is a cornerstone of the polymer industry, producing a vast array of materials. britannica.comwikipedia.org Research into monomers containing strained rings, like cyclobutane, explores how ring strain can be harnessed to control polymer properties or to drive specific chemical reactions. google.com Studies on substituted styrenes, which are structurally related to this compound, continue to reveal new catalytic methods for their synthesis and transformation. lookchem.comsci-hub.seresearchgate.net The foundational significance of this compound lies in its potential to contribute to the development of new synthetic methodologies and novel materials.

Data Table: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (1-Cyclobutylethenyl)benzene smolecule.com |

| Other Names | 1-Cyclobutyl-1-phenylethene lookchem.com |

| CAS Number | 4747-36-8 lookchem.combldpharm.com |

| Molecular Formula | C₁₂H₁₄ smolecule.com |

| Molecular Weight | 158.24 g/mol smolecule.com |

| Canonical SMILES | C=C(C1CCC1)C2=CC=CC=C2 smolecule.com |

| InChI Key | SZLQQXGZBKFXBV-UHFFFAOYSA-N smolecule.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-cyclobutylethenylbenzene |

InChI |

InChI=1S/C12H14/c1-10(12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,12H,1,5,8-9H2 |

InChI Key |

SZLQQXGZBKFXBV-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclobutylvinyl Benzene and Analogous Systems

Direct Synthesis Approaches to the (1-Cyclobutylvinyl)benzene Core

Direct methods for synthesizing the this compound scaffold often involve the strategic formation of key carbon-carbon bonds. These approaches can be broadly categorized into alkylation and cyclization strategies.

Alkylation of Styrene (B11656) with Cyclobutyl Halides Utilizing Strong Bases

One direct route to this compound involves the alkylation of styrene. smolecule.com This method utilizes a strong base to deprotonate a suitable precursor, generating a nucleophile that can then react with a cyclobutyl halide. For instance, the reaction can be carried out using strong bases like sodium hydride or potassium tert-butoxide. smolecule.com The choice of a primary cyclobutyl halide is crucial to favor the desired substitution reaction over elimination, which can be a competing side reaction, especially with stronger bases or more sterically hindered halides. libretexts.orglumenlearning.com

The general mechanism involves the formation of a carbanion from styrene or a related precursor, which then acts as a nucleophile to displace the halide from the cyclobutyl ring. This SN2-type reaction is most efficient with primary alkyl halides. lumenlearning.com

Table 1: Alkylation Reaction Parameters

| Reactant 1 | Reactant 2 | Base | Potential Product |

| Styrene | Cyclobutyl Bromide | Sodium Hydride | This compound |

| Styrene | Cyclobutyl Iodide | Potassium tert-butoxide | This compound |

Cyclization Reactions Initiated from Precursors Incorporating both Cyclobutane (B1203170) and Vinyl Functionalities

An alternative strategy involves the cyclization of a precursor that already contains both the cyclobutane and vinyl components. smolecule.com These reactions can be facilitated by transition metal catalysts. smolecule.com Intramolecular cyclization reactions, including nucleophilic, radical, and transition-metal-catalyzed processes, offer a powerful means to construct the strained cyclobutane skeleton. rsc.org For example, a precursor containing a vinyl group and a suitably positioned leaving group on a cyclobutane moiety could undergo an intramolecular cyclization to form the desired ring system. The biosynthesis of certain marine alkaloids, such as the conversion of dictazole A to its cyclohexyl isomer, is proposed to proceed through a vinyl cyclobutane rearrangement, highlighting the potential of such pathways in forming complex structures. nih.gov

Advanced Strategies for Cyclobutane Ring Construction Relevant to this compound Derivatives

The construction of the cyclobutane ring itself is a key challenge in the synthesis of these compounds. [2+2] cycloaddition reactions are a cornerstone for forming four-membered rings. slideshare.net

Olefin [2+2] Cycloaddition Reactions in the Synthesis of Cyclobutane Derivatives

The [2+2] cycloaddition of two olefins is a direct method for creating cyclobutane derivatives. chinesechemsoc.org This reaction can be induced either photochemically or through metal catalysis.

Photochemical [2+2] cycloadditions are highly effective for synthesizing strained four-membered rings. libretexts.org These reactions are typically initiated by the photoexcitation of one of the olefin partners, which must contain a chromophore that can absorb light. libretexts.orglibretexts.org The excited state molecule then reacts with a ground state olefin to form the cyclobutane ring. researchgate.netwikipedia.org A key advantage of this method is that the stereochemistry of the starting alkenes is generally retained in the product. libretexts.org

The reaction often proceeds through the formation of a diradical intermediate. wikipedia.org For aryl terminal olefins, visible-light-absorbing photocatalysts like iridium complexes can be used to facilitate the reaction. chinesechemsoc.org The use of photosensitizers, such as thioxanthone, can also be employed, particularly when the olefin itself does not absorb light efficiently in the desired wavelength range. nih.govorganic-chemistry.org

Table 2: Examples of Photochemical [2+2] Cycloadditions

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Styrene derivative | Alkene | Visible light, photocatalyst | Substituted cyclobutane |

| Enone | Alkene | UV light | Cyclobutane derivative |

| N-Alkyl Maleimide | Alkene | UVA LED | Bicyclic cyclobutane |

| N-Aryl Maleimide | Alkene | Blue LED, thioxanthone | Bicyclic cyclobutane |

Transition metals can also catalyze [2+2] cycloaddition reactions, often proceeding through the formation of a metallacyclopentane intermediate followed by reductive elimination. researchgate.net Various transition metals, including copper, rhodium, and gold, have been utilized as catalysts. researchgate.net

Copper(I)-catalyzed reactions: Copper(I) complexes have been shown to catalyze the photodimerization of olefins, leading to the formation of cyclobutane rings. acs.org

Rhodium-catalyzed reactions: Rhodium complexes are effective catalysts for [2+2+2] cycloadditions of alkynes to form aromatic rings, and related [2+2] cycloadditions are also known. mdpi.comnih.govacs.org

Gold-catalyzed reactions: Gold catalysts have been employed in the rearrangement of acetylenic alkylidene cyclopropanes to create cyclobutane-fused systems. ethz.ch

These metal-catalyzed approaches can offer advantages in terms of selectivity and the ability to perform reactions under milder conditions compared to some photochemical methods.

Photosensitized [2+2] Cycloaddition of Styrenyl Alkenes

The construction of cyclobutane rings via photochemical [2+2] cycloaddition is a cornerstone of organic synthesis. rsc.org This method, particularly when applied to styrenyl alkenes, offers a direct pathway to the cyclobutylbenzene (B3052708) core. The use of photosensitizers allows these reactions to proceed with visible light, which is a milder and more selective energy source than the high-energy UV light required for direct photoexcitation. chemistryviews.org

Visible-light-mediated [2+2] cycloadditions often employ a triplet sensitization mechanism. rsc.org In this process, the photosensitizer absorbs light and is promoted to an excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This triplet sensitizer (B1316253) can then transfer its energy to a substrate alkene, such as a styrene derivative, generating a triplet-state alkene. This excited species can then react with a ground-state alkene to form a 1,4-diradical intermediate, which subsequently collapses to form the cyclobutane ring. nih.gov

The efficiency and selectivity of these reactions can be influenced by the choice of photosensitizer. For instance, ruthenium(II) and iridium(III) polypyridyl complexes are commonly used due to their favorable photophysical and electrochemical properties. organic-chemistry.orgcapes.gov.br Organic photocatalysts, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), have also been shown to be effective for the [2+2] cycloaddition of electron-deficient styrenes. nih.gov The choice of solvent can also play a critical role; for example, in some iridium-catalyzed [2+2] cycloadditions, dimethylformamide (DMF) proved to be a poor solvent, while other solvents allowed the reaction to proceed efficiently. nih.gov

Regioselective and Stereoselective Control in Cycloaddition Reactions

Achieving high levels of regioselectivity and stereoselectivity is a significant challenge in the synthesis of substituted cyclobutanes, including derivatives of this compound. The intermolecular heterodimerization of two different alkenes can potentially lead to a mixture of products due to issues with homo- and hetero-coupling, as well as regiochemical (head-to-head vs. head-to-tail) and stereochemical (cis vs. trans) variations. rsc.org

Regioselectivity: The regiochemical outcome of a [2+2] cycloaddition is often dictated by the electronic and steric properties of the reacting alkenes. numberanalytics.com In the context of styrenyl systems, the formation of "head-to-head" or "head-to-tail" isomers is a key consideration. rsc.org For instance, the reaction of an electron-rich alkene with an electron-deficient alkene often proceeds with a high degree of regioselectivity. The use of quantum dots as photocatalysts has been shown to provide switchable regioselectivity between head-to-head and head-to-tail products in the cycloaddition of 4-vinylbenzoic acid derivatives. nih.govchemrxiv.org

Stereoselectivity: The stereochemical course of a [2+2] cycloaddition is influenced by the reaction mechanism. numberanalytics.com Photochemical cycloadditions proceeding through a triplet 1,4-diradical intermediate can lead to a loss of the initial stereochemistry of the starting alkenes due to rotation around the newly formed single bonds. However, in some cases, high diastereoselectivity can be achieved. For example, the photosensitized cycloaddition of cinnamates and related alkenes can exhibit good diastereoselectivity, which is dependent on electronic effects or the presence of ortho-substituents on the aromatic ring. rsc.org Chiral Lewis acids have been employed in conjunction with triplet sensitization to achieve highly enantioselective crossed [2+2] cycloadditions of chalcones and styrenes. nih.gov

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity | Example |

|---|---|---|---|

| Electronic Properties of Alkenes | High selectivity for electron-rich and electron-deficient alkene pairs. | Can influence the stability of intermediates, affecting diastereomeric ratios. | Crossed cycloadditions of styrenes with differing electronic substituents. oup.com |

| Steric Hindrance | Favors the formation of less sterically hindered regioisomers. | Can direct the approach of the two alkenes, leading to a preferred stereoisomer. | Cycloadditions involving bulky substituents on the alkene. |

| Photocatalyst/Sensitizer | Can be tuned to favor specific regioisomers (e.g., quantum dots). nih.govchemrxiv.org | Chiral catalysts can induce high enantioselectivity. nih.gov | Use of chiral Lewis acids in triplet sensitization. nih.gov |

| Reaction Conditions (Solvent, Temperature) | Can influence the relative rates of competing reaction pathways. | Can affect the conformational equilibrium of intermediates. rsc.org | Temperature dependence of stereochemical outcomes in SET-catalyzed dimerizations. rsc.org |

Oxidant-Promoted and SET-Catalyzed Cyclobutanation of Styrene Derivatives

An alternative to photosensitization for the initiation of [2+2] cycloadditions is the use of chemical oxidants to promote a single-electron transfer (SET) from the alkene. This generates a radical cation, which can then undergo cycloaddition. rsc.org This approach is particularly effective for electron-rich styrenes.

Hypervalent iodine reagents, such as phenyliodine diacetate, have been used to promote the homo- and heterodimerization of styrenes. rsc.org The reaction is thought to proceed through a radical cation mechanism. The choice of solvent can be crucial in these reactions, with polar, non-coordinating solvents often favoring the desired transformation.

Electrochemical methods also provide a powerful tool for generating radical cations for cycloaddition reactions. Anodic oxidation of olefins can produce electrophilic alkene radical cations that react with styrene derivatives in a [2+2] cycloaddition to form cyclobutanes. acs.orgresearchgate.net This method offers a green, metal- and catalyst-free approach to cyclobutanation. acs.org

Organocatalytic, Organometallic, and Electrocatalytic Approaches to Cyclobutane Synthesis

Beyond traditional photochemical and oxidant-promoted methods, a range of catalytic systems have been developed for the synthesis of cyclobutanes. rsc.org

Organocatalysis: Chiral organocatalysts, such as those derived from amino acids, have been employed to catalyze enantioselective [2+2] cycloadditions. mdpi.com These reactions often proceed through the formation of transient iminium or enamine intermediates.

Organometallic Catalysis: Transition metals can catalyze [2+2] cycloadditions through various mechanisms. mdpi.com For example, gold catalysts have been shown to be effective in the [2+2] cycloaddition of styrenes with allenyl sulfonamides. mdpi.com Copper hydride catalysis has been utilized for the enantioselective intramolecular hydroalkylation of halide-tethered styrenes to produce enantioenriched cyclobutanes. organic-chemistry.org

Electrocatalysis: As mentioned previously, electrochemistry provides a means to initiate cycloaddition reactions through the generation of radical cations. acs.orgresearchgate.net This approach can be highly efficient and avoids the use of chemical oxidants.

Ring Expansion and Contraction Methodologies for Cyclobutyl System Diversification

The synthesis of the cyclobutane core of this compound and its analogs is not limited to cycloaddition reactions. Ring expansion and ring contraction strategies offer alternative and often complementary routes to these four-membered rings. mdpi.comnih.gov

Ring Expansion: Cyclopropylcarbinyl systems can undergo rearrangement to form cyclobutanes. For instance, gold-catalyzed ring expansion of cyclopropanols and related cyclopropyl (B3062369) ethers can produce cyclobutanes through a 1,2-alkyl shift. mdpi.combeilstein-journals.org Similarly, the rearrangement of bicyclic cyclobutylcarbinyl radicals can lead to ring-expanded products. caltech.edu

Ring Contraction: Larger rings can be contracted to form cyclobutanes. A notable example is the stereospecific ring contraction of pyrrolidines to cyclobutanes via a nitrogen extrusion process. nih.govacs.org The Wolff rearrangement of cyclic α-diazoketones is another classic method for ring contraction. wikipedia.org

Derivatization Strategies for Functionalized this compound Analogues

Introduction of Synthetic Handles (e.g., Vinyl Boronate Esters) for Subsequent Transformations

To increase the synthetic utility of this compound and its analogs, it is often desirable to introduce functional groups that can serve as "handles" for further chemical transformations. Vinyl boronate esters are particularly valuable in this regard due to their versatility in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Retrosynthetic Analysis in the Planning of this compound Derivative Syntheses

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". youtube.com This process allows for the systematic planning of a synthetic route. The application of this methodology to the synthesis of this compound and its derivatives reveals several viable synthetic pathways. The key structural features of this compound are the benzene (B151609) ring, the vinyl group, and the cyclobutyl moiety. Disconnections can be strategically made at the bonds connecting these fragments.

A primary disconnection (Disconnection 1) breaks the double bond of the vinyl group, a common strategy in the synthesis of alkenes. This leads to two synthons: a cyclobutylketone synthon and a phenyl-substituted carbanion, or a phenylketone synthon and a cyclobutyl-substituted carbanion. These synthons can be accessed from readily available synthetic equivalents. This approach forms the basis of several well-established olefination reactions.

Another key retrosynthetic strategy (Disconnection 2) involves the formation of the carbon-carbon single bond between the benzene ring and the vinyl group. This disconnection points towards cross-coupling reactions, a modern and versatile method for C-C bond formation.

Key Disconnections and Corresponding Synthetic Approaches

| Disconnection | Synthetic Strategy | Precursors (Synthetic Equivalents) |

| 1. C=C bond | Wittig Reaction | Phenylacetaldehyde or Acetophenone (B1666503) and a Cyclobutyl-derived phosphonium (B103445) ylide; or Cyclobutyl methyl ketone and a Benzyl-derived phosphonium ylide. |

| Peterson Olefination | Cyclobutyl phenyl ketone and an α-silyl carbanion; or Phenylacetaldehyde and a cyclobutyl-substituted α-silyl carbanion. | |

| Grignard Reaction followed by dehydration | Cyclobutyl methyl ketone and Phenylmagnesium bromide; or Acetophenone and Cyclobutylmagnesium bromide. | |

| 2. Aryl-Vinyl C-C bond | Suzuki Coupling | (1-Cyclobutylvinyl)boronic acid or its ester and an aryl halide. |

| Heck Coupling | Styrene and a cyclobutyl halide (less common for this specific substitution pattern). | |

| Radical-Polar Cross-Coupling | Styrene boronic acid and a redox-active ester of cyclobutanecarboxylic acid. researchgate.net |

Detailed Research Findings

Wittig Reaction Approach:

The Wittig reaction is a widely used method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. masterorganicchemistry.comorganic-chemistry.orgchemistrytalk.orgwikipedia.org In the context of this compound, two primary retrosynthetic pathways utilizing the Wittig reaction can be envisioned:

Pathway A: Disconnection of the double bond leads to cyclobutyl phenyl ketone and methylenetriphenylphosphorane. The ketone can be prepared via Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride.

Pathway B: An alternative disconnection leads to acetophenone and a cyclobutyl-derived phosphonium ylide. The ylide can be generated from cyclobutyl bromide.

The choice between these pathways may depend on the availability and reactivity of the precursors. The reaction generally provides good yields, and the position of the double bond is unambiguously determined by the location of the carbonyl group in the starting material. pressbooks.pub

Peterson Olefination:

The Peterson olefination offers another route to alkenes, involving the reaction of an α-silyl carbanion with a ketone or aldehyde. wikipedia.orgnumberanalytics.comnumberanalytics.comorganic-chemistry.org This method can provide stereochemical control in the synthesis of substituted alkenes. For this compound, the key disconnection would again be the double bond, leading to precursors such as cyclobutyl phenyl ketone and a silyl-stabilized carbanion. An attractive feature is the ability to isolate the intermediate β-hydroxysilane, which can then undergo elimination under either acidic or basic conditions to potentially control the geometry of the resulting alkene, although for a terminal alkene like this compound this is not a factor. wikipedia.org

Grignard Reaction-Based Synthesis:

A classical approach involves the addition of a Grignard reagent to a ketone, followed by dehydration of the resulting tertiary alcohol. libretexts.orgmasterorganicchemistry.com The retrosynthetic disconnection of the tertiary alcohol precursor of this compound leads to two possible combinations of a ketone and a Grignard reagent:

Cyclobutyl methyl ketone and phenylmagnesium bromide.

Acetophenone and cyclobutylmagnesium bromide.

The required cyclobutylmagnesium bromide can be prepared from cyclobutyl bromide and magnesium metal. thieme-connect.comthieme-connect.de The subsequent acid-catalyzed dehydration of the tertiary alcohol would yield the target alkene. A potential drawback of this method is the possibility of rearrangement of the cyclobutyl ring under acidic conditions and the formation of isomeric alkenes.

Modern Cross-Coupling Strategies:

More contemporary approaches to the synthesis of styrenes involve transition-metal-catalyzed cross-coupling reactions. A notable example is the organophotocatalytic radical-polar cross-coupling of a styrene boronic acid with a redox-active ester of cyclobutanecarboxylic acid. researchgate.net This method represents a novel disconnection at the C(sp²)-C(sp³) bond of the vinyl group, offering a different strategic approach compared to traditional olefination methods.

The Suzuki coupling, another powerful cross-coupling reaction, could also be employed. This would involve the reaction of a (1-cyclobutylvinyl)boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

These retrosynthetic strategies provide a versatile toolbox for the synthesis of this compound and its derivatives, allowing chemists to choose the most suitable route based on factors such as precursor availability, desired scale, and required purity.

Reactivity and Mechanistic Investigations of 1 Cyclobutylvinyl Benzene

Reactivity Profile of the Vinyl Moiety

The vinyl group is a primary site of reactivity in (1-cyclobutylvinyl)benzene, readily undergoing addition reactions and polymerization. smolecule.com

The carbon-carbon double bond of the vinyl group allows for electrophilic addition reactions. A classic example is the addition of hydrogen halides (HX, where X = Cl, Br, I). smolecule.com The mechanism proceeds in two main steps. First, the electron-rich π bond of the alkene attacks the electrophilic proton (H+) of the hydrogen halide. libretexts.orgsavemyexams.com

This protonation occurs regioselectively according to Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. youtube.com In the case of this compound, the proton adds to the terminal CH2 carbon of the vinyl group. This specific addition yields the most stable carbocation intermediate: a tertiary benzylic carbocation. The stability of this intermediate is significantly enhanced by two factors:

Hyperconjugation: From the adjacent alkyl groups.

Resonance: The positive charge is delocalized across the adjacent benzene (B151609) ring. youtube.compearson.com

In the second step, the nucleophilic halide ion (X-) rapidly attacks the stable carbocation, forming the final alkyl halide product. libretexts.orglibretexts.org Due to the high stability of the tertiary benzylic carbocation, this reaction is expected to proceed efficiently and with high regioselectivity, favoring the formation of the Markovnikov product. youtube.com

The presence of the vinyl group makes this compound a suitable monomer for polymerization, particularly through specialized ring-opening mechanisms. smolecule.comresearchgate.net

This compound (CBVB) can undergo Anion Migrated Ring-Opening Polymerization (AMROP). This advanced polymerization technique allows for the synthesis of polymers with precisely controlled carbon skeletons in their backbones. researchgate.net Through AMROP, CBVB yields a polymer, polythis compound) (PCBVB), which possesses a unique C6 skeleton structure. researchgate.net

This method provides a strategic advantage for designing novel polymers. For instance, the resulting PCBVB has been shown to have the most flexible carbon skeleton and the lowest glass transition temperature (Tg = -18.8 °C) when compared to polymers synthesized from similar monomers like 1-cyclopropylvinylbenzene (PCPVB) and 1-phenyl-1,3-butadiene (B73350) (P(1-PB)). researchgate.net Subsequent hydrogenation of PCBVB leads to a product with a periodic styrene (B11656)/ethylene (B1197577)/ethylene (pd-SEE) structure, a sequence-defined polymer not achievable through conventional copolymerization methods. researchgate.net

| Base Polymer | Polymerization Method | Carbon Skeleton | Glass Transition Temp. (Tg) of Base Polymer | Structure after Hydrogenation | Glass Transition Temp. (Tg) of Hydrogenated Polymer |

|---|---|---|---|---|---|

| P(1-PB) | Anionic Polymerization | C4 | - | alt-SE | 24.6 °C |

| PCPVB | AMROP | C5 | - | pd-SEM | 10.9 °C |

| PCBVB | AMROP | C6 | -18.8 °C | pd-SEE | -6.0 °C |

Anionic Ring-Opening Polymerization (AROP) is generally driven by the nucleophilic attack of a growing chain end on a heterocyclic monomer. mdpi.com The process is often initiated by strong bases. mdpi.com In the specific case of AMROP of vinyl-substituted cycloalkanes like CBVB, the mechanism involves a multi-step process.

While detailed mechanistic studies for CBVB are limited, the process is understood to proceed as follows, by analogy with similar systems:

Initiation: A nucleophilic initiator (e.g., an organolithium compound) adds across the vinyl double bond of the CBVB monomer. This creates a carbanion at the benzylic position.

Anion Migration and Ring Opening: The generated carbanion, which is the new active center, then acts as an intramolecular nucleophile. It attacks the strained four-membered cyclobutyl ring. The strain in the cyclobutyl group makes it susceptible to this nucleophilic attack, leading to the cleavage of a carbon-carbon bond and the opening of the ring. researchgate.netwikipedia.org This step is the core of the "anion migrated ring-opening" process.

Propagation: The newly formed anionic center at the end of the opened C6 chain then attacks the vinyl group of another CBVB monomer, continuing the polymerization process and extending the polymer chain. researchgate.net

This mechanism effectively transforms the vinyl polymerization into a ring-opening polymerization, incorporating the cyclobutyl ring's carbons into the main polymer backbone. researchgate.net

The reactivity of this compound allows it to be copolymerized with other monomers to create materials with tailored properties. While specific studies on this compound are not widely available, research on the closely related monomer 4-vinylbenzenecyclobutylene (4-VBCB) provides significant insight into its potential copolymerization behavior.

In one study, 4-VBCB was successfully copolymerized with isobutylene (B52900) (IB) via cationic polymerization to synthesize a random copolymer, poly(IB-co-4-VBCB). nih.gov The reactivity ratios were calculated, indicating that both monomers readily incorporate into the polymer chain to form a random copolymer. nih.gov

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Copolymer Type |

|---|---|---|---|---|

| Isobutylene (IB) | 4-Vinylbenzenecyclobutylene (4-VBCB) | 0.47 | 2.08 | Random |

The resulting copolymer exhibited valuable thermal properties. Upon heating, the strained cyclobutene (B1205218) ring in the 4-VBCB units could open and undergo crosslinking, significantly enhancing the thermal stability and mechanical properties of the material. nih.gov This suggests that copolymers of this compound could similarly be used to create thermosetting polymers with improved performance characteristics.

Polymerization Behavior of this compound

Mechanistic Aspects of Anion Migrated Ring-Opening Polymerization

Reactivity Profile of the Benzene Ring

The benzene ring in this compound typically undergoes electrophilic aromatic substitution, the characteristic reaction of aromatic compounds. smolecule.compressbooks.pub The rate and regioselectivity (i.e., the position of substitution) of this reaction are dictated by the electronic properties of the attached (1-cyclobutylvinyl) substituent. libretexts.orggovtpgcdatia.ac.in

The (1-cyclobutylvinyl) group influences the aromatic ring through a combination of inductive and resonance effects:

Inductive Effect: The alkyl framework (cyclobutyl and the quaternary carbon) is electron-donating, which tends to enrich the benzene ring with electron density.

Resonance Effect: The vinyl group is conjugated with the benzene ring, allowing for delocalization of π-electrons.

Substituents that donate electrons to the benzene ring are known as "activating" groups because they make the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. quora.comlibretexts.org These groups direct incoming electrophiles to the ortho and para positions. This is because the carbocation intermediate (the sigma complex or arenium ion) formed during the attack is most stabilized when the positive charge can be delocalized onto the carbon atom bearing the activating group. govtpgcdatia.ac.in

Given that alkyl and vinyl groups are generally considered ortho-, para-directing and weakly activating, the (1-cyclobutylvinyl) substituent is expected to activate the benzene ring towards electrophilic substitution and direct incoming electrophiles primarily to the ortho and para positions. libretexts.orggovtpgcdatia.ac.in

Electrophilic Aromatic Substitution (EAS) Reactionssmolecule.comwikipedia.org

The benzene ring of this compound can participate in electrophilic aromatic substitution (EAS) reactions, a class of reactions characteristic of aromatic compounds. smolecule.com The mechanism generally involves an initial attack on the electrophile by the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. msu.edubyjus.comyoutube.com Aromaticity is subsequently restored by the loss of a proton from the carbon atom bearing the new substituent. msu.edumasterorganicchemistry.com The presence of the (1-cyclobutylvinyl) substituent on the ring influences both the rate of these reactions and the position of the incoming electrophile. smolecule.com

The (1-cyclobutylvinyl) group attached to the benzene ring acts as an activating group, increasing the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org This activation arises from the electron-donating nature of the vinyl substituent through resonance. pearson.com The π-electrons of the vinyl group's double bond can delocalize into the benzene ring, increasing the electron density of the aromatic system and making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgpearson.com

This resonance effect also governs the regioselectivity of the substitution, directing incoming electrophiles primarily to the ortho and para positions. pearson.comyoutube.com The resonance structures of the carbocation intermediate (arenium ion) formed during the attack show that the positive charge can be delocalized onto the vinyl group when the attack occurs at the ortho or para positions. This provides additional stabilization for these intermediates compared to the intermediate formed from a meta attack. Consequently, the activation energies for ortho and para substitution are lower, leading to the preferential formation of these isomers. masterorganicchemistry.compearson.com

Table 1: Influence of the (1-Cyclobutylvinyl) Substituent on EAS Reactions

| Feature | Effect on Benzene Ring | Explanation |

| Reaction Rate | Activating | The vinyl group donates electron density to the ring via resonance, making it more nucleophilic and increasing the reaction rate compared to benzene. libretexts.orgpearson.com |

| Regioselectivity | ortho, para-Directing | Resonance stabilization of the arenium ion intermediate is greatest when the electrophile attacks at the ortho or para positions. masterorganicchemistry.compearson.com |

The enhanced reactivity and regioselectivity of this compound are evident in common EAS reactions such as nitration, sulfonation, and halogenation. smolecule.com

Nitration : This reaction typically involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. byjus.comnumberanalytics.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The benzene ring of this compound attacks the nitronium ion, leading primarily to a mixture of ortho-nitro and para-nitro substituted products. wikipedia.org

Sulfonation : Sulfonation is achieved by reacting the substrate with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) or concentrated sulfuric acid. libretexts.orgechemi.com The electrophile is SO₃ (or its protonated form, ⁺SO₃H). masterorganicchemistry.com The reaction yields ortho- and para-(1-cyclobutylvinyl)benzenesulfonic acids. This reaction is often reversible. byjus.com

Halogenation : The direct reaction of benzene with halogens like bromine (Br₂) or chlorine (Cl₂) is typically slow and requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orglibretexts.orgchemguide.co.uk The catalyst polarizes the halogen molecule, creating a potent electrophile (e.g., "Br⁺") that is attacked by the aromatic ring. chemistrysteps.com For an activated ring like this compound, halogenation proceeds readily to give ortho and para halo-substituted derivatives. chemistrysteps.com

Table 2: Summary of Illustrative EAS Reactions on this compound

| Reaction | Reagents | Electrophile | Expected Major Products |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ byjus.comnumberanalytics.com | Nitronium ion (NO₂⁺) masterorganicchemistry.com | 1-(1-Cyclobutylvinyl)-2-nitrobenzene and 1-(1-Cyclobutylvinyl)-4-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) libretexts.org | Sulfur trioxide (SO₃) masterorganicchemistry.com | 2-(1-Cyclobutylvinyl)benzenesulfonic acid and 4-(1-Cyclobutylvinyl)benzenesulfonic acid |

| Bromination | Br₂, FeBr₃ libretexts.org | Bromonium ion complex (Br⁺) chemistrysteps.com | 1-Bromo-2-(1-cyclobutylvinyl)benzene and 1-Bromo-4-(1-cyclobutylvinyl)benzene |

Regioselectivity and Reaction Rate Modulation by the Vinyl Substituent

Other Aromatic Transformations (e.g., Friedel-Crafts Reactions on Benzene Ring)wikipedia.org

The Friedel-Crafts reactions, which form new carbon-carbon bonds on an aromatic ring, are a cornerstone of organic synthesis. slideshare.net There are two main types: alkylation and acylation. masterorganicchemistry.com

Friedel-Crafts Alkylation : This reaction involves an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). libretexts.org While feasible, its application to this compound presents significant challenges. The vinyl group is susceptible to polymerization under the strongly acidic conditions of the reaction. Furthermore, since the (1-cyclobutylvinyl) group is activating, the product of the initial alkylation is more reactive than the starting material, often leading to undesirable polyalkylation. libretexts.org Carbocation rearrangements of the incoming alkyl group are also a common side reaction. masterorganicchemistry.com

Friedel-Crafts Acylation : This reaction utilizes an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.org It is generally more controllable than alkylation. The product is an aryl ketone, and the acyl group is deactivating, which prevents further acylation of the same ring. libretexts.orglibretexts.org This would be a more viable method for introducing a functional group onto the benzene ring of this compound, yielding ortho- and para-acylated products. The resulting ketone can subsequently be reduced to an alkyl group if desired. masterorganicchemistry.com

Transformations of the Cyclobutyl Ring System

The four-membered cyclobutyl ring is characterized by significant ring strain due to the deviation of its C-C-C bond angles (around 90°) from the ideal tetrahedral angle (109.5°). reddit.com This inherent strain makes the ring susceptible to reactions that lead to more stable, less strained systems. researchgate.net

The strain energy of the cyclobutane (B1203170) ring provides a thermodynamic driving force for rearrangement reactions, particularly those that proceed through carbocationic intermediates. reddit.com If a positive charge can be generated on a carbon atom attached to the cyclobutane ring (a cyclobutylmethyl cation), a rapid rearrangement can occur. This process, known as a ring expansion, typically leads to the formation of a less strained five-membered cyclopentyl system. researchgate.net For this compound, reactions involving the vinyl group (e.g., acid-catalyzed hydration) could generate a tertiary carbocation adjacent to the cyclobutyl ring, creating an ideal substrate for such a strain-induced rearrangement. The stability of the resulting cyclopentyl cation would further favor this transformation.

The high strain energy of the cyclobutane ring also facilitates ring-opening reactions under specific conditions, leading to the formation of linear butane (B89635) derivatives. arxiv.org

Hydrogenation : While alkanes are generally unreactive towards hydrogenation, the strained C-C bonds of cyclobutane can be cleaved by catalytic hydrogenation (e.g., using Ni or Pt catalysts) at elevated temperatures and pressures. pharmaguideline.com This process opens the ring to form a saturated alkyl chain. In the case of this compound, this reaction would likely also reduce the vinyl group and the benzene ring, depending on the severity of the conditions.

Halogenation : Similar to hydrogenation, addition of halogens like bromine or chlorine can occur with ring-opening, especially at higher temperatures. pharmaguideline.com This reaction proceeds via a radical mechanism and would yield a dihalo-substituted alkylbenzene.

Table 3: Potential Transformations of the Cyclobutyl Ring

| Transformation | Reagents/Conditions | Outcome | Rationale |

| Ring Expansion | Acid catalyst (e.g., H⁺) researchgate.net | Rearrangement to a cyclopentyl derivative | Relief of ring strain via a carbocation intermediate. reddit.com |

| Ring-Opening Hydrogenation | H₂, Ni or Pt catalyst, heat, pressure pharmaguideline.com | Cleavage to form a linear butyl chain | Relief of ring strain. arxiv.org |

| Ring-Opening Halogenation | Cl₂ or Br₂, heat/UV light pharmaguideline.com | Cleavage to form a dihalo-butane chain | Radical reaction driven by strain release. |

Investigation of Strain-Induced Rearrangement Reactions

Computational Chemistry and Theoretical Mechanistic Studies

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. For this compound, theoretical methods offer insights into its reactivity, potential reaction pathways, and polymerization behavior. These studies are grounded in the principles of quantum mechanics and provide a framework for predicting and interpreting experimental results.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. numberanalytics.com This method allows for the calculation of the electronic structure of molecules, providing a way to map out the potential energy surface of a reaction. By identifying transition states and intermediates, DFT can elucidate complex reaction mechanisms and predict the feasibility of different pathways. numberanalytics.commdpi.com

The core principle of DFT is that the ground-state energy of a multi-electron system can be determined from its electron density. numberanalytics.com In practice, this is accomplished through the Kohn-Sham equations, which balance computational cost with accuracy by approximating the complex exchange-correlation energy. numberanalytics.com Functionals like B3LYP are commonly used for this purpose, offering reliable predictions for the energetics of reaction mechanisms.

For a molecule like this compound, DFT calculations can be employed to explore various transformations, such as electrophilic additions to the vinyl group or substitution reactions on the benzene ring. The process involves:

Structural Optimization: Calculating the lowest-energy geometries of reactants, products, intermediates, and transition states.

Vibrational Frequency Analysis: Confirming that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states).

While specific DFT studies detailing the comprehensive reaction pathways for this compound are not prominent in the surveyed literature, the compound has been included in computational studies related to photocatalytic reactions, indicating its relevance in mechanistic investigations. The general methodology of DFT remains the primary theoretical approach for elucidating such reaction pathways.

The polymerization of vinyl-aromatic compounds, such as styrene, is a classic topic in polymer chemistry, and the mechanisms involved have been subject to extensive theoretical study. mdpi.comsandiego.edu While specific molecular orbital analyses for the polymerization of this compound are not detailed in available literature, the well-established mechanisms for styrene serve as the fundamental model for understanding its behavior.

The self-initiated thermal polymerization of styrene is generally understood to proceed via two primary competing mechanisms:

The Flory Mechanism: This pathway postulates the formation of a 1,4-diradical through the reaction of two styrene molecules. This diradical can then initiate a polymer chain. mdpi.com

The Mayo Mechanism: This is a more widely accepted mechanism that involves the Diels-Alder reaction of two styrene molecules to form a reactive dimer. This dimer then reacts with a third styrene molecule in a process called molecular-assisted homolysis to generate monoradicals that initiate polymerization. mdpi.comkpi.ua

Molecular Orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory, is crucial for analyzing these pathways. FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.com For instance, in the Diels-Alder dimerization central to the Mayo mechanism, the interaction between the HOMO of one styrene molecule and the LUMO of another determines the reaction's feasibility and regioselectivity. kpi.ua

Computational studies on styrene polymerization use MO analysis to:

Assess Reactivity: The energy gap between the HOMO and LUMO can indicate the reactivity of the monomer. A smaller gap often correlates with higher reactivity. acs.org

Analyze Reaction Steps: The orbital interactions for each step, such as the initial dimerization and subsequent hydrogen abstraction, can be modeled to determine the most favorable pathway. sandiego.edukpi.ua

Understand Inhibition: The mechanism by which inhibitors terminate polymerization can be understood by analyzing their orbital interactions with the growing polymer radicals. mdpi.com

For this compound, the presence of the cyclobutyl group would be expected to subtly modify the energies and shapes of the frontier orbitals compared to styrene, potentially influencing the rates of initiation and propagation. A detailed MO analysis would be required to quantify these effects on its polymerization mechanism.

The reactivity of a substituted benzene, such as this compound, is fundamentally governed by the electronic effects of its substituent. The (1-cyclobutylvinyl) group influences the electron density of the aromatic ring through a combination of inductive and resonance effects. Theoretical methods, particularly DFT, provide a quantitative means to assess these effects and predict reactivity. mdpi.comshareok.org

Inductive Effect: The cyclobutyl group, being an alkyl group, is generally considered to be weakly electron-donating through induction (+I effect).

Resonance Effect: The vinyl group is capable of donating electron density to the benzene ring via resonance (+R effect) by extending the π-system. This effect delocalizes the π-electrons over the substituent and the ring, activating the ring towards electrophilic attack, particularly at the ortho and para positions.

DFT-based calculations can quantify these effects by computing various electronic properties, known as reactivity descriptors. mdpi.comgrafiati.com These descriptors help predict the most likely sites for chemical attack and the relative rates of reaction.

Key DFT-based Reactivity Descriptors:

| Descriptor | Description | Relevance to Reactivity Prediction |

| Partial Atomic Charges | Calculates the electron distribution on each atom (e.g., via Natural Bond Orbital, NBO, analysis). | More negative charges on ring carbons indicate sites susceptible to electrophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. | Higher HOMO energy indicates greater nucleophilicity and reactivity towards electrophiles. The shape of the HOMO shows where electrophilic attack is most likely. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Regions of negative potential (red/yellow) indicate electron-rich areas that are attractive to electrophiles. |

| Fukui Functions | Measures the change in electron density at a specific point when an electron is added or removed. | Predicts the most reactive sites for nucleophilic, electrophilic, and radical attacks. mdpi.com |

By calculating the activation energies for electrophilic attack (e.g., nitration or halogenation) at the ortho, meta, and para positions of this compound, a theoretical study could generate a reactivity profile. It is expected that the (1-cyclobutylvinyl) group would act as an activating, ortho,para-directing substituent due to the dominance of the resonance effect of the vinyl group. A hypothetical data table from such a study is presented below to illustrate the concept.

Illustrative Theoretical Reactivity Data for Electrophilic Substitution:

| Position of Attack | Calculated Relative Activation Energy (kcal/mol) | Predicted Major Product(s) |

| ortho | ΔE | Yes |

| meta | ΔE + X | No |

| para | ΔE - Y | Yes (likely dominant) |

| (Note: This table is for illustrative purposes. ΔE, X, and Y would be positive values derived from specific DFT calculations, with a lower activation energy indicating a faster reaction. The para position is often favored over the ortho due to reduced steric hindrance.) |

Such theoretical assessments are invaluable for rationalizing observed reactivity and for guiding the synthesis of new functionalized molecules. shareok.org

Advanced Polymeric Materials and Macromolecular Architectures Derived from 1 Cyclobutylvinyl Benzene

Development of Novel Polymerization Strategies Utilizing (1-Cyclobutylvinyl)benzene as a Monomer

The primary strategy for the polymerization of this compound (CBVB) is anion migrated ring-opening polymerization (AMROP). acs.orgfigshare.com This method represents a significant advancement in polymer synthesis, allowing for precise control over the carbon skeleton of the resulting polymer backbone. acs.orgfigshare.com Unlike conventional vinyl polymerization, which would preserve the cyclobutyl ring as a pendant group, AMROP involves the ring-opening of the cyclobutyl moiety, incorporating its carbons into the polymer backbone. acs.orgfigshare.com

The process is initiated and proceeds via an anionic mechanism, where the monomer undergoes a migrated ring-opening to form poly(this compound) (PCBVB). acs.orgfigshare.com This specific pathway results in what is termed a "C6 polymerization," signifying that six carbon atoms from each monomer unit are incorporated into the main polymer chain. This technique allows for the synthesis of polymer backbones with repeating units that differ significantly from those obtained through standard polymerization of common vinyl-aromatic monomers like styrene (B11656). acs.orgfigshare.com The AMROP of CBVB has been systematically studied and compared with the polymerization of related monomers, such as 1-cyclopropylvinylbenzene (CPVB), which undergoes a "C5 polymerization," and the conventional anionic polymerization of 1-phenyl-1,3-butadiene (B73350) (1-PB), which results in a "C4 polymerization," to highlight the unique structural control afforded by the CBVB monomer. acs.orgfigshare.com

Structural Characteristics and Topologies of Poly(this compound)

The polymer resulting from the AMROP of this compound, PCBVB, possesses distinct structural features defined by its unique carbon skeleton. This architecture directly influences its physical properties, such as its glass transition temperature (Tg). acs.orgfigshare.com

A key feature of polymers derived from this compound is their potential to act as precursors to precisely sequenced polyolefins. acs.orgfigshare.com Through post-polymerization hydrogenation, the unsaturated PCBVB is transformed into a saturated polymer with a perfectly periodic structure. acs.orgfigshare.com This hydrogenated product has a unique periodic styrene/ethylene (B1197577)/ethylene (pd-SEE) sequence. acs.orgfigshare.com

This pd-SEE structure is a sequence-defined polymer that cannot be synthesized through the direct copolymerization of styrene and ethylene monomers due to the inherent differences in their reactivity ratios. acs.orgfigshare.com The AMROP of CBVB followed by hydrogenation provides a novel and effective route to this advanced polyolefin architecture, demonstrating a powerful method for achieving sequence control in polymer synthesis. acs.orgfigshare.com

The structure of the vinyl monomer with a cycloalkyl group is a critical determinant of the final polymer architecture and its properties. Research comparing the polymers derived from this compound (CBVB), 1-cyclopropylvinylbenzene (CPVB), and 1-phenyl-1,3-butadiene (1-PB) reveals significant differences. acs.orgfigshare.com

The AMROP of CBVB yields a C6 carbon skeleton, which is more flexible than the C5 skeleton from CPVB and the C4 skeleton from 1-PB. This increased flexibility in the PCBVB backbone is reflected in its significantly lower glass transition temperature (Tg) of -18.8 °C compared to the other base polymers. acs.orgfigshare.com This demonstrates that a subtle change in the monomer's ring size—from a cyclopropyl (B3062369) to a cyclobutyl group—can be used to tune the physical properties of the resulting polymer. acs.orgfigshare.com

The table below summarizes the effect of the monomer structure on the glass transition temperature of the base polymers and their hydrogenated derivatives. acs.orgfigshare.com

| Monomer | Polymerization Type | Polymer | Carbon Skeleton | Base Polymer Tg (°C) | Hydrogenated Polymer | Hydrogenated Polymer Tg (°C) |

| 1-phenyl-1,3-butadiene (1-PB) | Anionic | P(1-PB) | C4 | - | alt-SE | 24.6 |

| 1-cyclopropylvinylbenzene (CPVB) | AMROP | PCPVB | C5 | - | pd-SEM | 10.9 |

| This compound (CBVB) | AMROP | PCBVB | C6 | -18.8 | pd-SEE | -6.0 |

Data sourced from studies on anion migrated ring-opening polymerization. acs.orgfigshare.com

Formation of Specific Carbon Skeleton Structures (e.g., Periodic Styrene/Ethylene/Ethylene (pd-SEE))

Chemical Functionalization and Post-Polymerization Modification of this compound-Derived Polymers

The unsaturated backbone of poly(this compound) allows for various post-polymerization modifications, primarily hydrogenation and cyclization, to create new materials with enhanced properties. acs.orgfigshare.com

The hydrogenation of the base polymer, PCBVB, is a crucial modification that saturates the polymer backbone, converting it into the periodic styrene/ethylene/ethylene (pd-SEE) structure. acs.orgfigshare.com This process not only creates a unique sequence-defined polyolefin but also significantly alters the material's properties. The hydrogenation of PCBVB leads to an increase in the glass transition temperature from -18.8 °C to -6.0 °C. acs.orgfigshare.com This modification enhances the thermal stability of the polymer while retaining a low Tg compared to other hydrogenated structures like alternating styrene/ethylene (alt-SE), demonstrating the influence of the specific carbon skeleton on the final material characteristics. acs.orgfigshare.com

The specific C6 carbon skeleton of poly(this compound) also allows for intramolecular cyclization reactions. acs.orgfigshare.com When subjected to cyclization conditions, the unique backbone structure of PCBVB leads to the formation of cyclized polymers with distinct annular substituents. acs.orgfigshare.com These substituents, which differ from those formed from the cyclization of C4 or C5 skeleton polymers, endow the resulting materials with notable properties, including enhanced thermal resistance and unique luminescence characteristics. acs.orgfigshare.com This highlights how the initial monomer choice not only dictates the linear polymer architecture but also predetermines the structure and function of materials derived from subsequent chemical transformations. acs.orgfigshare.com

Analytical and Spectroscopic Methodologies for Research on 1 Cyclobutylvinyl Benzene

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of (1-cyclobutylvinyl)benzene, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the signals provide a wealth of information. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet, while the vinyl and cyclobutyl protons resonate in distinct regions of the spectrum. hw.ac.uk The specific chemical shifts are influenced by the electronic environment of each proton. hw.ac.uk

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments and their electronic nature. rsc.org The chemical shifts in ¹³C NMR distinguish between sp²-hybridized carbons of the benzene ring and vinyl group, and the sp³-hybridized carbons of the cyclobutyl ring. For accurate chemical shift determination, an internal standard such as deuterated chloroform (B151607) (CDCl₃) is often used. rsc.org

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H NMR | 7.26-7.45 | Multiplet, Aromatic protons (Ar-H) |

| ¹H NMR | 5.30, 4.95 | Singlets, Vinyl protons (=CH₂) |

| ¹H NMR | 2.90-3.05 | Multiplet, Methine proton (CH) of cyclobutyl ring |

| ¹H NMR | 1.80-2.20 | Multiplets, Methylene protons (CH₂) of cyclobutyl ring |

| ¹³C NMR | 140-150 | Aromatic and vinyl quaternary carbons |

| ¹³C NMR | 125-130 | Aromatic CH carbons |

| ¹³C NMR | 110-115 | Vinyl CH₂ carbon |

| ¹³C NMR | 40-45 | Cyclobutyl CH carbon |

| ¹³C NMR | 25-30 | Cyclobutyl CH₂ carbons |

| ¹³C NMR | 18-20 | Cyclobutyl CH₂ carbon |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a particularly common method for analyzing volatile compounds like this compound. nih.gov

In a typical GC/MS analysis, the sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer. nih.gov There, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ confirms the molecular weight of the compound. For this compound (C₁₂H₁₄), the expected molecular weight is approximately 158.24 g/mol . The fragmentation pattern, which results from the breakdown of the molecular ion, provides structural clues. For instance, fragmentation of this compound might involve the loss of the cyclobutyl group or rearrangements of the vinylbenzene moiety.

While Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is more commonly associated with large molecules like polymers and biomolecules, its application to smaller organic molecules is also possible, though less frequent for volatile compounds like this compound.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | m/z (Expected) | Description |

|---|---|---|

| Molecular Ion [M]⁺ | ~158 | Corresponds to the intact molecule C₁₂H₁₄⁺ |

| Fragment Ion | ~129 | Possible loss of an ethyl group and a hydrogen atom |

| Fragment Ion | ~115 | Possible loss of the cyclobutyl group |

| Fragment Ion | ~103 | Corresponds to the phenylacetylene (B144264) cation after rearrangement |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures and for the analysis of polymers derived from it.

This compound, as a vinyl monomer, can undergo polymerization to form polythis compound. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for characterizing the molecular weight and molecular weight distribution of such polymers. google.com

In SEC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are crucial for understanding the physical and mechanical properties of the resulting polymer.

Flash column chromatography is a rapid and efficient method for purifying chemical compounds, and it is frequently used to isolate this compound from crude reaction mixtures. amazonaws.comamazonaws.com This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), which is a solvent or a mixture of solvents. orgsyn.org

The crude product is loaded onto the top of the silica gel column. By applying pressure (often with compressed air), the eluent is forced through the column at a higher flow rate than in traditional gravity chromatography. pitt.edu Components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. The separated fractions are collected, and those containing the pure this compound are combined and the solvent is evaporated. The choice of solvent system (e.g., a mixture of hexanes and ethyl acetate) is critical for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu

Size Exclusion Chromatography (SEC) for Polymer Characterization

Other Advanced Analytical Techniques for Reaction Monitoring and Product Validation

Beyond NMR and MS, other analytical techniques play a role in the comprehensive analysis of this compound. Gas Chromatography (GC) with a flame ionization detector (FID) or a photoionization detector (PID) is often used for routine monitoring of reaction progress and for assessing the purity of the final product due to its high resolution and sensitivity for volatile organic compounds. nih.govepa.gov

Infrared (IR) spectroscopy can also be employed for product validation. Although it provides less detailed structural information than NMR, it is a quick method to confirm the presence of key functional groups. For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching in the aromatic ring, C=C stretching of the vinyl group and the benzene ring, and C-H stretching of the aliphatic cyclobutyl ring. researchgate.net

Advanced analytical workflows may combine several of these techniques to ensure the identity, purity, and structural integrity of this compound for its use in further research and applications. anu.edu.au

Q & A

Q. What are the optimal synthetic routes for (1-Cyclobutylvinyl)benzene, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling between cyclobutyl-substituted precursors and vinylbenzene derivatives. For reproducibility, document reaction conditions (e.g., catalyst loading, solvent polarity, temperature) in detail, and provide spectral data (NMR, IR) for intermediates and final products. Limit main-text experimental procedures to five compounds; additional data should be in supplementary materials . For cyclobutyl-containing systems, ensure steric and electronic effects are quantified using computational tools (e.g., DFT) to rationalize reaction outcomes.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Assign peaks using - and -NMR, focusing on vinyl and cyclobutyl proton coupling patterns.

- HPLC/GC-MS : Quantify purity (>98% recommended for publication) and identify impurities.

- X-ray crystallography : Resolve stereochemical ambiguities in cyclobutyl-vinyl geometry .

For new compounds, include elemental analysis and high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

Q. What safety protocols are critical when handling this compound in lab settings?

- Methodological Answer : While specific toxicity data for this compound may be limited, apply general aromatic hydrocarbon precautions:

- Use fume hoods and personal protective equipment (PPE).

- Screen for mutagenicity via Ames tests if biological interactions are studied.

- Store under inert atmosphere to prevent polymerization or oxidation .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in -NMR shifts or unexpected coupling constants may arise from conformational flexibility in the cyclobutyl ring. To address this:

- Perform variable-temperature NMR to probe dynamic effects.

- Compare experimental data with computational predictions (e.g., DFT-optimized structures and chemical shift calculations).

- Use 2D NMR techniques (COSY, NOESY) to confirm spatial proximity of protons .

Cross-validate findings with independent labs to rule out instrumentation artifacts .

Q. What mechanistic insights explain variations in reaction yields with different cyclobutyl substituents?

- Methodological Answer : Substituent effects on cyclobutyl ring strain and electron density can alter transition-state energetics. Design experiments to:

- Systematically vary substituents (e.g., electron-withdrawing vs. donating groups).

- Monitor reaction kinetics via in-situ IR or UV-Vis spectroscopy.

- Correlate yield trends with Hammett parameters or steric bulk indices.

For conflicting results, apply multivariate regression to isolate dominant factors .

Q. How can computational models predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Use density functional theory (DFT) to:

- Calculate bond dissociation energies (BDEs) for vinyl-cyclobutyl bonds.

- Simulate transition states for cycloaddition or ring-opening reactions.

Validate models against experimental kinetic isotope effects (KIE) or deuterium-labeling studies. Discrepancies between theory and experiment may indicate overlooked solvent or catalyst interactions .

Data Contradiction Analysis

Q. What strategies reconcile conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer :

- Step 1 : Replicate studies using identical conditions (pH, temperature, solvent).

- Step 2 : Employ LC-MS to track degradation products and identify competing pathways (e.g., ring-opening vs. polymerization).

- Step 3 : Apply time-resolved spectroscopy to capture transient intermediates.

Publish negative results in supplementary materials to aid community-wide resolution .

Recommended Analytical Techniques

| Parameter | Technique | Key Considerations |

|---|---|---|

| Purity | HPLC/GC-MS | Use internal standards for calibration |

| Structural Confirmation | X-ray Crystallography | Prioritize single-crystal analysis |

| Dynamic Behavior | Variable-Temperature NMR | Probe -80°C to 100°C range |

| Electronic Properties | Cyclic Voltammetry | Correlate with DFT-calculated HOMO/LUMO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.